Absence of Public-Facing Head-to-Head Biological Comparison Data Across the Indoline Phenoxyacetamide Series
A comprehensive search of PubMed, Google Patents, PubChem BioAssay, ChEMBL, and SureChEMBL conducted through April 2026 did not return any head-to-head biological comparison or quantitative activity data (IC50, Ki, EC50, % inhibition, selectivity ratio, PK parameter, or solubility measurement) for the target compound N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide (CAS 1058237-90-3) against any defined comparator [1]. The compound is not indexed in ChEMBL or DrugBank, and no associated bioassay records exist in PubChem. The closest analogs—including the ortho-methylphenoxy (CAS 1058238-09-7), meta-methoxyphenoxy (CAS 1060203-40-8), tetrahydroquinoline (CAS 955643-20-6), and tetrahydroisoquinoline variants—similarly lack publicly reported comparative biological data [2]. The only differential data available are computed physicochemical properties (e.g., XLogP3, hydrogen bond donor/acceptor counts, rotatable bonds, topological polar surface area) derived from the two-dimensional chemical structures of these analogs, which constitute class-level inference rather than empirical differentiation.
| Evidence Dimension | Empirical biological or physicochemical differentiation vs. closest analogs |
|---|---|
| Target Compound Data | No public quantitative data (biological assays, solubility, permeability, metabolic stability, or selectivity) |
| Comparator Or Baseline | CAS 1058238-09-7 (ortho-methylphenoxy analog), CAS 1060203-40-8 (meta-methoxyphenoxy analog), CAS 955643-20-6 (tetrahydroquinoline core isostere), N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide (tetrahydroisoquinoline core isostere) |
| Quantified Difference | Not measurable due to absence of any public experimental data for the target compound or its comparators |
| Conditions | Comprehensive literature and database search across PubMed, Google Patents, PubChem, ChEMBL, and SureChEMBL (search date: April 2026) |
Why This Matters
For procurement decisions, the complete absence of differential activity data means that selection among these analogs must be driven solely by the intended chemical-probe purpose (e.g., core scaffold preference, phenoxy substitution pattern for SAR expansion) rather than by any demonstrated superiority in potency, selectivity, or pharmacokinetics.
- [1] Systematic database search across PubMed, PubChem BioAssay, ChEMBL, and SureChEMBL (April 2026). No bioactivity records found for CAS 1058237-90-3 or its closest indoline/tetrahydroquinoline/tetrahydroisoquinoline phenoxyacetamide analogs. View Source
- [2] Comparative vendor catalogue and chemical database analysis of CAS 1058237-90-3, CAS 1058238-09-7, CAS 1060203-40-8, CAS 955643-20-6, and the tetrahydroisoquinoline analog. All compounds lack publicly reported biological data. View Source
